molecular formula C4H3BrF2N2 B6274133 5-bromo-1-(difluoromethyl)-1H-pyrazole CAS No. 1946823-04-6

5-bromo-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B6274133
CAS No.: 1946823-04-6
M. Wt: 197
InChI Key:
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Description

5-Bromo-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a difluoromethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine in an electrophilic cyclization reaction, where the pyrazole ring is formed and subsequently brominated . The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.

Industrial Production Methods

Industrial production of 5-bromo-1-(difluoromethyl)-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. These processes often utilize tubular reactors for diazotization reactions, which help in reducing side reactions and improving the stability of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, difluoromethylating agents for introducing the difluoromethyl group, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane and methanol, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the modulation of various biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(difluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups enhances its reactivity and potential for forming stable complexes, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-1-(difluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-3-1-2-8-9(3)4(6)7/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUIWJSESAMSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946823-04-6
Record name 5-bromo-1-(difluoromethyl)-1H-pyrazole
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